An In-depth Technical Guide on the Solubility and Stability of N-Demethyldiltiazem Hydrochloride
An In-depth Technical Guide on the Solubility and Stability of N-Demethyldiltiazem Hydrochloride
Foreword
N-Demethyldiltiazem, a primary active metabolite of the calcium channel blocker diltiazem, plays a significant role in the overall pharmacological profile of its parent compound. As such, a comprehensive understanding of the physicochemical properties of its hydrochloride salt is critical for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the solubility and stability of N-Demethyldiltiazem hydrochloride, offering both foundational knowledge and practical insights for its application in a laboratory setting.
Core Physicochemical Characteristics
A thorough understanding of the fundamental properties of N-Demethyldiltiazem hydrochloride is the bedrock of any successful research or development endeavor.
| Property | Data | Reference(s) |
| Chemical Name | (2S,3S)-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]thiazepin-3-yl acetate hydrochloride | [3] |
| Molecular Formula | C21H25ClN2O4S | [3][4][5][6] |
| Molecular Weight | 436.95 g/mol | [3][4][7][8] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 156-158°C | [4] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [3][4] |
Solubility Profile: A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. For N-Demethyldiltiazem hydrochloride, solubility is not a static value but is influenced by the surrounding chemical environment.
pH-Dependent Aqueous Solubility
The solubility of ionizable compounds like N-Demethyldiltiazem hydrochloride is significantly affected by pH. As a salt of a weak base, its solubility is expected to be higher in acidic conditions where the molecule is protonated and more readily solvated by water. Conversely, in neutral to alkaline conditions, the less soluble free base form will predominate. This pH-dependent solubility is a key consideration for oral dosage form development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[9][10][11] Studies on the parent compound, diltiazem hydrochloride, have shown a significant decrease in solubility as the pH increases from acidic to neutral.[9][12]
Experimental Protocol: Equilibrium pH-Solubility Profile
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Buffer Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 2.4, 4.5, 6.8, and 7.4) to mimic physiological conditions.
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Equilibration: Add an excess of N-Demethyldiltiazem hydrochloride to each buffer and agitate at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
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Quantification: Filter the saturated solutions and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Solubility in Organic Solvents
| Solvent | Qualitative Solubility | Reference(s) |
| Chloroform | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Water | Slightly Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [13][14] |
It is important to experimentally determine the quantitative solubility in relevant solvents for specific applications.
Stability Profile: Ensuring Integrity
The chemical stability of N-Demethyldiltiazem hydrochloride is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product. Stability studies are designed to understand how the molecule behaves under various environmental stresses.
Stability in Biological Matrices
Studies have shown that N-demethyldiltiazem can be unstable in biological samples. For instance, a significant decrease in the concentration of N-demethyldiltiazem (an average loss of 24%) was observed when whole blood was kept at room temperature for just one hour before centrifugation.[1] This highlights the critical importance of proper sample handling and storage to ensure accurate pharmacokinetic and metabolic data. To mitigate this instability, it is recommended that blood samples be immediately centrifuged after collection or kept on ice for up to one hour.[1] For longer-term storage, plasma samples should be promptly frozen at -80°C.[1] Even when stored at -20°C, deterioration of N-demethyldiltiazem in plasma has been observed after 12 weeks.[15]
Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation pathways and develop stability-indicating analytical methods.[16][17][18][19] These studies involve exposing the drug substance to conditions more severe than those encountered during routine storage and handling.[17][18][19]
Logical Workflow for Forced Degradation Studies
Caption: A schematic overview of the forced degradation study workflow.
Experimental Protocol: General Forced Degradation
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Sample Preparation: Prepare solutions of N-Demethyldiltiazem hydrochloride in the respective stress media (acid, base, oxidizing agent). For thermal and photostability, both solid and solution samples should be evaluated.
-
Stress Application: Expose the samples to the defined stress conditions for a predetermined duration.
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Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize or quench the reaction at specified time points.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, techniques like mass spectrometry (MS) can be employed to identify the structure of the degradation products.
Long-Term Stability
Long-term stability studies are conducted under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[20] These studies provide the data necessary to establish a shelf-life and recommended storage conditions for the drug substance and subsequent drug product.
Analytical Methodologies: The Key to Accurate Measurement
A robust and validated analytical method is fundamental to obtaining reliable solubility and stability data.
Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase.
-
Method Parameters (Example):
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
This technical guide has provided a comprehensive overview of the critical aspects of N-Demethyldiltiazem hydrochloride's solubility and stability. A thorough understanding and experimental determination of these properties are essential for any scientific endeavor involving this compound, from early-stage research to the development of safe and effective pharmaceutical products. The provided protocols and workflows offer a solid foundation for initiating these crucial investigations.
References
A comprehensive list of references is available for further reading and in-depth exploration of the topics discussed.
Sources
- 1. Stability of diltiazem and its metabolites in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Rapid Analytical Method to Detect and Quantify the N‐Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography‐Tandem Mass Spectrometry in Diltiazem Hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. medkoo.com [medkoo.com]
- 4. N-DESMETHYLDILTIAZEM, HYDROCHLORIDE | 130606-60-9 [chemicalbook.com]
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- 7. - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 11. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. O-Desmethyl Diltiazem Hydrochloride CAS#: 142926-07-6 [amp.chemicalbook.com]
- 15. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. ijdra.com [ijdra.com]
